molecular formula C17H23NO4 B1211937 10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one

10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one

Cat. No. B1211937
M. Wt: 305.4 g/mol
InChI Key: AZQSCCFUFHJMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Porritoxin is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis through Meisenheimer Rearrangement : This chemical compound is synthesized via the Meisenheimer rearrangement, a chemical reaction used in the creation of heterocyclic derivatives (Bremner et al., 1988). This process is integral in the synthesis of various heterocyclic ring systems, contributing significantly to the field of organic chemistry.

  • Structural Analysis : The crystal and molecular structure of derivatives of this compound, such as 10-methoxy-5-methyl-7-phenyl-2,3,4,5-tetrahydro-7H-1,6,5-benzodioxazonine, has been determined using X-ray crystallographic methods. This aids in understanding the molecular geometry and properties of the compound and its derivatives (Bremner et al., 1988).

Applications in Synthesis of Heterocyclic Compounds

  • Preparation of Heterocyclic Derivatives : The compound is used as a starting material in the preparation of various heterocyclic derivatives. This includes its use in the Bischler-Napieralski-type reaction, important for the synthesis of novel organic compounds with potential applications in medicinal chemistry (Bremner, Browne, & Gunawardana, 1984).

  • Ring-Expansion Reactions : It serves as a precursor in ring-expansion reactions, a crucial step in the synthesis of complex organic molecules. These reactions are vital for developing new drugs and other organic compounds (Bremner, Browne, & Gunawardana, 1984).

Mass Spectrometry and Structural Elucidation

  • Mass Spectrometry Analysis : The compound and its isomers have been studied using mass spectrometry, providing insights into their molecular structures and fragmentation patterns. This is essential for the identification and characterization of new compounds in pharmaceutical research (Bravo et al., 1988).

properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

10-methoxy-9-methyl-8-(3-methylbut-2-enoxy)-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one

InChI

InChI=1S/C17H23NO4/c1-11(2)5-7-22-15-9-13-14(16(20-4)12(15)3)10-21-8-6-18-17(13)19/h5,9H,6-8,10H2,1-4H3,(H,18,19)

InChI Key

AZQSCCFUFHJMQW-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1OC)COCCNC2=O)OCC=C(C)C

Canonical SMILES

CC1=C(C=C2C(=C1OC)COCCNC2=O)OCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one
Reactant of Route 2
Reactant of Route 2
10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one
Reactant of Route 3
Reactant of Route 3
10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one
Reactant of Route 4
Reactant of Route 4
10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one
Reactant of Route 5
Reactant of Route 5
10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one
Reactant of Route 6
10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one

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